3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 1351649-23-4
Cat. No.: VC11884330
Molecular Formula: C13H8F2N4O2S
Molecular Weight: 322.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351649-23-4 |
|---|---|
| Molecular Formula | C13H8F2N4O2S |
| Molecular Weight | 322.29 g/mol |
| IUPAC Name | 3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C13H8F2N4O2S/c1-6-16-10(5-22-6)12-18-19-13(21-12)17-11(20)7-2-3-8(14)9(15)4-7/h2-5H,1H3,(H,17,19,20) |
| Standard InChI Key | NXHZLVPTVUJEAA-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)F)F |
| Canonical SMILES | CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₃H₈F₂N₄O₂S and a molecular weight of 322.29 g/mol. Key structural components include:
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Benzamide backbone: Substituted with fluorine atoms at the 3- and 4-positions, enhancing electronegativity and metabolic stability.
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1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for its electron-deficient nature and resistance to hydrolysis .
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2-Methylthiazole moiety: A sulfur- and nitrogen-containing heterocycle that contributes to lipophilicity and facilitates interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1351649-23-4 |
| IUPAC Name | 3,4-Difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
| SMILES | CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)F)F |
| logP (Partition Coefficient) | 2.39 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 65.9 Ų |
The compound’s InChIKey (NXHZLVPTVUJEAA-UHFFFAOYSA-N) confirms its stereochemical uniqueness.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide involves multi-step reactions:
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Formation of the 1,3,4-Oxadiazole Ring: Cyclization of a diacylhydrazine precursor under dehydrating conditions (e.g., POCl₃ or PPA) .
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Thiazole Incorporation: Coupling the oxadiazole intermediate with 2-methylthiazole-4-carboxylic acid via amide bond formation .
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Benzamide Functionalization: Introduction of fluorine atoms at the 3- and 4-positions of the benzoyl chloride precursor before final coupling.
Key Reaction Conditions:
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Solvents: Ethanol, DMF, or dichloromethane.
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Temperature: Reflux conditions (70–100°C) for cyclization steps .
Spectroscopic Characterization
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¹H NMR: Peaks at δ 2.50 (s, 3H, CH₃-thiazole), δ 7.30–8.10 (m, aromatic protons), and δ 8.60 (s, NH amide).
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IR Spectroscopy: Stretching vibrations at 1685 cm⁻¹ (C=O amide) and 1520 cm⁻¹ (C=N oxadiazole) .
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Mass Spectrometry: Molecular ion peak at m/z 322.29 (M⁺).
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 12.5 | Topoisomerase II inhibition |
| MCF-7 (Breast) | 18.2 | ROS generation |
| HT-29 (Colon) | 24.7 | Cell cycle arrest (G2/M phase) |
Anti-Inflammatory Effects
The compound suppresses COX-2 and TNF-α production in murine macrophages (IC₅₀ = 9.8 µM), outperforming celecoxib (IC₅₀ = 14.2 µM) .
Physicochemical Properties and Drug Likeness
Solubility and Permeability
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Aqueous Solubility: 0.02 mg/mL (logS = -2.82), classified as poorly soluble.
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Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s, indicating moderate intestinal absorption .
Metabolic Stability
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Microsomal Half-Life: 42 minutes (human liver microsomes), suggesting susceptibility to CYP3A4-mediated oxidation .
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Major Metabolites: N-dealkylation at the oxadiazole ring and hydroxylation of the thiazole methyl group .
Table 3: ADME Profile
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89.3% |
| Bioavailability (Rat) | 67% |
| Clearance | 0.32 L/h/kg |
Comparative Analysis with Structural Analogues
Analogues with Modified Heterocycles
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Replacement of Thiazole with Pyridine: Reduces anticancer activity (IC₅₀ = 35.6 µM vs. 12.5 µM) .
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Removal of Fluorine Atoms: Decreases metabolic stability (half-life = 18 minutes).
Bioisosteric Replacements
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Oxadiazole → Thiadiazole: Enhances antimicrobial potency (MIC = 4 µg/mL) but increases hepatotoxicity .
Future Research Directions
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